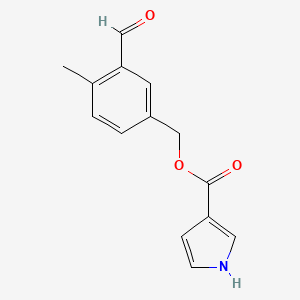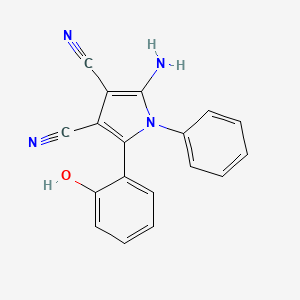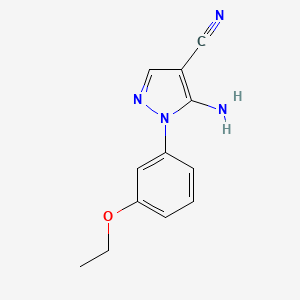![molecular formula C14H13NO5 B12873608 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves the reaction of 2-(2-oxoethyl)benzo[d]oxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid: Known for its antibacterial and antifungal activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Exhibits significant lipophilic and hydrophobic properties, making it useful in drug design.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various bioactive compounds.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzoxazole derivatives in scientific research and industry.
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(18)8-11-15-14-9(6-7-12(16)17)4-3-5-10(14)20-11/h3-7H,2,8H2,1H3,(H,16,17)/b7-6+ |
Clave InChI |
XEMQBHQQDUIMAX-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canónico |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)



![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)

![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)



![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
